![molecular formula C32H34N2O12 B1205910 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin CAS No. 89196-08-7](/img/structure/B1205910.png)
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
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Overview
Description
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Scientific Research Applications
Hydrolysis and Antitumor Potency
- 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is susceptible to hydrolysis, especially at lower pH levels, leading to the formation of N-(2-hydroxyethyl)doxorubicin and other polar products. This analogue has shown antitumor potency comparable to doxorubicin, a well-known anticancer drug (Acton et al., 1986).
Potency Against Tumors
- This compound is significantly more potent than doxorubicin against tumors in cell culture and in mice, and it remains active through various administration methods, including intraperitoneal, intravenous, or oral dosing (Acton et al., 1984).
Comparative Antitumor Activity
- Research has shown a high yield conversion of doxorubicin to 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin, a highly active antineoplastic agent, indicating potential use in targeted cancer therapy (Nagy, Armatis, & Schally, 1996).
Methodology for Determination in Plasma
- A method was developed for determining this compound in plasma, using high-performance liquid chromatography with fluorescence detection, which is essential for pharmacokinetic studies (Breda, Pianezzola, & Benedetti, 1992).
Dissociation of Antitumor Potency from Cardiotoxicity
- This analogue exhibits a dissociation of antitumor efficacy from cardiotoxicity, a notable advancement over doxorubicin, potentially making it a safer therapeutic option (Sikic et al., 1985).
Formation of Potent Metabolites
- Studies show that human liver microsomes can convert this drug to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo (Quintieri et al., 2005).
Synthesis and Activity of Related Compounds
- Research has been conducted on the synthesis of related compounds, such as 3'-deamino-4'-epi-3'-hydroxy-daunorubicin and -doxorubicin, showing more activity than their counterparts (Horton, Priebe, & Varela, 1984).
properties
CAS RN |
89196-08-7 |
---|---|
Product Name |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Molecular Formula |
C32H34N2O12 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
InChI Key |
YIMDLWDNDGKDTJ-QLKYHASDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
synonyms |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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